molecular formula C21H21F2NO4 B066327 Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- CAS No. 161692-82-6

Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-

Cat. No. B066327
M. Wt: 389.4 g/mol
InChI Key: AWVWOVBFZWLNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in disease processes.

Biochemical And Physiological Effects

Studies have shown that Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- in lab experiments is its potential as a building block for the synthesis of novel compounds with potential biological activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may make it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for the study of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-. One of the directions is to further explore its potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- involves a multi-step process that includes the reaction of 2,4-difluorobenzonitrile with ethyl 4-chloroacetoacetate, followed by the addition of glycine and the subsequent esterification of the resulting product. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has been studied for its potential applications in various areas of scientific research. One of the notable applications is its use as a building block for the synthesis of novel compounds with potential biological activity. It has also been studied for its potential use as a therapeutic agent for the treatment of certain diseases.

properties

CAS RN

161692-82-6

Product Name

Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-

Molecular Formula

C21H21F2NO4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 2-[[4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoyl]amino]acetate

InChI

InChI=1S/C21H21F2NO4/c1-3-28-20(26)12-24-21(27)13(2)10-19(25)15-6-4-14(5-7-15)17-9-8-16(22)11-18(17)23/h4-9,11,13H,3,10,12H2,1-2H3,(H,24,27)

InChI Key

AWVWOVBFZWLNJL-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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